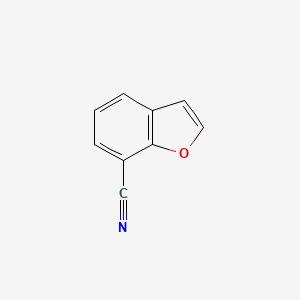

Benzofuran-7-carbonitrile

描述

Benzofuran-7-carbonitrile is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is of particular interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors One common method is the cyclization of 2-hydroxybenzyl cyanide under acidic conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of benzofuran-7-methanamine. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can occur at the benzene ring of this compound. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Benzofuran-7-carboxylic acid.

Reduction: Benzofuran-7-methanamine.

Substitution: Halogenated benzofuran derivatives.

科学研究应用

Antibacterial Activity

Benzofuran derivatives, including benzofuran-7-carbonitrile, have been investigated for their antibacterial properties. A study highlighted the effectiveness of benzofuran-7-alkylamine compounds against drug-resistant strains of Staphylococcus aureus, demonstrating significant inhibition of golden yellow pigment synthesis, which is crucial for bacterial virulence. The compounds showed promising results in reducing bacterial load in infected animal models .

Key Findings:

- Inhibition of Pigment Synthesis: Benzofuran derivatives inhibit the enzyme CrtN involved in pigment synthesis.

- In Vivo Efficacy: Significant reduction in bacterial counts in organs like kidneys and liver in infected mice models .

Anticancer Potential

Benzofuran derivatives have also been studied for their anticancer activities. Research indicates that these compounds can induce cytotoxic effects on various cancer cell lines. For instance, certain benzofuran analogues demonstrated potent activity against Erlich ascites carcinoma cells, with structure-activity relationship (SAR) studies suggesting that specific functional groups enhance their efficacy .

Key Findings:

- Cytotoxic Activity: Compounds with chlorine and bromine substitutions exhibited enhanced anticancer properties.

- Mechanism of Action: The presence of hydrogen-donating groups was critical for modulating anticancer activity through favorable interactions with target molecules .

Antifungal Activity

This compound has shown antifungal properties against various pathogens, including Candida albicans. Certain derivatives exhibited significant antifungal activity, contributing to the development of new therapeutic agents for fungal infections .

Key Findings:

- Effective Against Fungi: Specific benzofuran derivatives demonstrated MIC values indicating potent antifungal effects.

- Broad-Spectrum Potential: The versatility of benzofuran compounds suggests potential applications beyond single-target therapies .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several methods that yield derivatives with varied biological activities. Research has focused on optimizing synthetic routes to enhance yield and biological efficacy.

Case Studies and Research Insights

Several studies have documented the biological activities of benzofuran derivatives:

- A study by Abdel-Wahab et al. (2008) reviewed the antibacterial and antifungal properties of various benzofurans, highlighting their potential as lead compounds for drug development .

- Recent investigations into the SAR of benzofuran derivatives revealed that modifications at specific positions significantly affect their biological activities, providing a roadmap for future drug design efforts .

作用机制

The mechanism of action of benzofuran-7-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Benzofuran: The parent compound without the nitrile group.

Benzofuran-2-carbonitrile: A positional isomer with the nitrile group at the 2-position.

Benzothiophene: A sulfur analog of benzofuran.

Uniqueness: Benzofuran-7-carbonitrile is unique due to the presence of the nitrile group at the 7-position, which can significantly influence its chemical reactivity and biological activity compared to other benzofuran derivatives. This positional specificity can lead to distinct interactions with molecular targets and unique applications in various fields.

生物活性

Benzofuran-7-carbonitrile is a compound that has garnered attention due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a derivative of benzofuran, a class of compounds known for their pharmacological significance. The carbonitrile group at the 7-position enhances the compound's reactivity and biological potential. Research indicates that benzofuran derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Target Interactions

this compound interacts with various biological targets, influencing cellular pathways. It has been shown to induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound can induce G1 phase arrest in cancer cells, leading to reduced proliferation. For instance, studies have demonstrated that it decreases the expression of cyclin D1 and CDK2 in hepatoma cells, effectively halting cell cycle progression .

- Apoptotic Pathway Activation : Flow cytometry analyses reveal that this compound increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Biochemical Pathways

The compound's activity is linked to its ability to modulate key signaling pathways involved in cell survival and proliferation. Notably, it has been associated with the activation of caspases, crucial for the execution phase of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Various studies have explored how different substituents on the benzofuran core affect its potency:

- Substituent Effects : The introduction of different functional groups at specific positions on the benzofuran ring has been shown to enhance anticancer activity. For example, compounds with hydroxyl or methoxy groups at certain positions exhibit increased binding interactions with target proteins .

- Comparative Potency : In vitro studies have indicated that certain derivatives possess superior cytotoxicity compared to established chemotherapeutics like cisplatin. For instance, specific benzofuran analogs demonstrated IC50 values significantly lower than those observed for cisplatin against MCF-7 breast cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives:

- Hepatoma Cell Line Studies : In a study involving Huh7 hepatoma cells, Benzofuran derivatives showed significant cytotoxicity with IC50 values indicating potent activity (45 μM at 24 hours) . The mechanism involved apoptosis induction through caspase activation.

- Breast Cancer Studies : Research on MCF-7 cells revealed that specific benzofuran derivatives exhibited IC50 values as low as 1.287 μM, outperforming conventional drugs . The presence of specific substituents was crucial for enhancing their antiproliferative effects.

- Tubulin Interaction Studies : Molecular docking simulations have shown that some benzofuran derivatives can effectively bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest . This interaction is vital for their anticancer efficacy.

Table 1: Summary of Biological Activities of Benzofuran Derivatives

| Compound | Activity Type | IC50 (μM) | Target Cell Line |

|---|---|---|---|

| This compound | Anticancer | 45 | Huh7 |

| Derivative 13b | Anticancer | 1.875 | MCF-7 |

| Derivative 13g | Anticancer | 1.287 | MCF-7 |

| Derivative 8a | Tubulin Inhibition | 0.8 | A549 |

Table 2: Structure-Activity Relationships

| Substituent | Position | Effect on Activity |

|---|---|---|

| Hydroxyl | C7 | Increased binding interactions |

| Methoxy | C6 | Enhanced cytotoxicity |

| Nitro | C2 | Significantly boosted activity |

化学反应分析

Radical Coupling Reactions

Benzofuran-7-carbonitrile participates in radical-mediated coupling processes, enabling the introduction of heteroatom functionalities. For example:

-

Substrate : this compound (1a ) reacts with heteroatom compounds (e.g., phosphines, thiols, or amines) under strong base conditions (e.g., LiHMDS) to generate radicals.

-

Mechanism : The reaction proceeds via deprotonation of the heteroatom molecule, followed by single-electron transfer (SET) to the substrate, producing neutral radicals that undergo coupling (Figure 1) .

| Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|

| PhPH₂ | 3-Phosphamethyl | 82 | LiHMDS, THF, 0°C → rt, 12 h |

| Aniline | 3-Aminomethyl | 75 | LiHMDS, THF, −20°C → rt, 8 h |

| Thiophenol | 3-Thiomethyl | 68 | LiHMDS, THF, rt, 24 h |

Key Insight : Steric hindrance from substituents (e.g., N-phenyl groups) reduces yields, while electron-rich partners enhance reactivity .

Copper-Catalyzed Cyclization

This compound derivatives are synthesized via copper-mediated intramolecular cross-coupling:

-

Substrate : α-Aroyl-α-(2-bromoaryl)acetonitrile intermediates (8a ) cyclize in the presence of CuI and l-proline .

-

Conditions : DMF at 90°C for 6–12 hours yields 3-cyanobenzofurans (7a–q ) with high regioselectivity (Table 1) .

| Starting Material | Product | Yield (%) | Catalyst System |

|---|---|---|---|

| 8a | 5-Methoxy-2-(4-methoxyphenyl) | 83 | CuI, l-proline |

| 8b | 2-(4-Chlorophenyl) | 78 | CuI, l-proline |

Key Insight : The nitrile group stabilizes intermediates via resonance, facilitating cyclization .

Ruthenium-Catalyzed Annulation

This compound derivatives are synthesized through ruthenium-catalyzed C–H alkenylation and annulation:

-

Substrate : m-Hydroxybenzoic acids and alkynes undergo oxidative annulation in γ-valerolactone (GVL) with Mg(OAc)₂ .

-

Effect of Substituents : Electron-donating groups (e.g., OCH₃) enhance yields compared to electron-withdrawing groups (e.g., CN) .

| Alkyne | Product | Yield (%) | Conditions |

|---|---|---|---|

| PhC≡CH | 3-Cyano-5-methoxy | 72 | [Ru], GVL, 120°C, 24 h |

| 4-MeO-C₆H₄C≡CH | 3-Cyano-5,7-dimethoxy | 65 | [Ru], GVL, 120°C, 24 h |

Key Insight : The nitrile group’s electron-withdrawing nature slightly reduces reaction efficiency but enhances product stability .

Reduction and Hydrogenation

The nitrile group and benzofuran core undergo selective reduction under catalytic hydrogenation:

-

Catalyst : Pd/C or Rh/Al₂O₃ under H₂ pressure selectively reduces the α,β-unsaturated furan ring or nitrile group .

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | 5% Pd/C, H₂ (1 atm) | Tetrahydro derivative | 85 |

| This compound | Rh/Al₂O₃, H₂ (3 atm) | Primary amine | 62 |

Key Insight : Over-reduction is minimized by optimizing catalyst loading and H₂ pressure .

属性

IUPAC Name |

1-benzofuran-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAICRZPDDBKXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。